molecular formula C7H7Cl2NO B8613075 1-(5,6-dichloropyridin-3-yl)ethanol

1-(5,6-dichloropyridin-3-yl)ethanol

Cat. No. B8613075
M. Wt: 192.04 g/mol
InChI Key: UWYHARVKKOISKT-UHFFFAOYSA-N
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Patent
US08759362B2

Procedure details

To a well stirred suspension of sodium borohydride (66.21 g, 1.75 mole) in methanol (3.5 L) cooled to 0° C. with a dry ice/acetone bath was added 1-(5,6-dichloro-pyridin-3-yl)-ethanone 8 (665 g, 3.5 mole) at a rate such that the temperature remained at 0° C. After solid addition was complete, the reaction mixture was stirred an additional 1 h, after which time LC/MS analysis of an aliquot showed that the reaction was complete.
Quantity
66.21 g
Type
reactant
Reaction Step One
Quantity
3.5 L
Type
solvent
Reaction Step One
Quantity
665 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[Cl:3][C:4]1[CH:5]=[C:6]([C:11](=[O:13])[CH3:12])[CH:7]=[N:8][C:9]=1[Cl:10]>CO>[Cl:3][C:4]1[CH:5]=[C:6]([CH:11]([OH:13])[CH3:12])[CH:7]=[N:8][C:9]=1[Cl:10] |f:0.1|

Inputs

Step One
Name
Quantity
66.21 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
3.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
665 g
Type
reactant
Smiles
ClC=1C=C(C=NC1Cl)C(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
To a well stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained at 0° C
ADDITION
Type
ADDITION
Details
After solid addition
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred an additional 1 h
Duration
1 h

Outcomes

Product
Name
Type
Smiles
ClC=1C=C(C=NC1Cl)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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